3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a quinazolinone core structure This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability
Properties
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2OS/c16-10-6-5-8(15(17,18)19)7-12(10)21-13(22)9-3-1-2-4-11(9)20-14(21)23/h1-7H,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBWCEZBUXPNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the trifluoromethyl and chloro groups through electrophilic aromatic substitution reactions. The sulfanyl group is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted quinazolinones, each with distinct chemical and physical properties.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anti-inflammatory properties. In particular, 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has been investigated for its inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.
- Case Study : A study conducted by Chahal et al. highlighted the design and development of COX-II inhibitors, suggesting that compounds similar to this compound could possess selective inhibitory activity against COX-II with minimal side effects compared to traditional NSAIDs .
Anticancer Potential
The compound has also shown promise in cancer research. Quinazoline derivatives are known to interact with various molecular targets involved in cancer progression.
- Case Study : A review on the synthesis of quinazoline analogues as anti-tuberculosis agents noted that modifications to the quinazoline structure could enhance anticancer activity. Such modifications could include the introduction of sulfur-containing groups, as seen in this compound .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Summary of Research Findings
Mechanism of Action
The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the sulfanyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The chloro group may also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazoline
- 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-4-quinazolinone
- 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-thio-3,4-dihydroquinazolin-4-one
Uniqueness
Compared to similar compounds, 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a quinazolinone core, a sulfanyl group, and a chlorinated trifluoromethyl phenyl moiety, suggests various applications in medicinal chemistry.
- Molecular Formula : C₁₅H₈ClF₃N₂OS
- Molecular Weight : 356.75 g/mol
- IUPAC Name : 3-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances membrane permeability, while the sulfanyl group can form covalent bonds with proteins, potentially leading to inhibition or modulation of their functions. The chloro group may facilitate halogen bonding, further stabilizing these interactions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth and viability.
Anticancer Potential
Research has suggested that this compound may possess anticancer properties. Its structural features allow it to interact with cancer cell pathways, although specific mechanisms remain under investigation. The presence of the quinazolinone scaffold is often associated with anticancer activity in similar compounds .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one | Similar quinazolinone core; different substitution pattern | Antimicrobial |
| 2-Chloroquinazolinone | Lacks trifluoromethyl group; simpler structure | Anticancer |
| Thioquinazolinone derivatives | Contains sulfur; varied substitutions | Antiviral |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be standardized to maximize yield?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of precursors (e.g., thiourea derivatives and halogenated aryl ketones) under reflux in polar aprotic solvents like ethanol or methanol. Temperature control (60–80°C) and catalyst selection (e.g., p-toluenesulfonic acid for acid catalysis) are critical . Yield optimization requires real-time monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) and purification via column chromatography (silica gel, gradient elution) .
| Key Parameters | Typical Conditions |
|---|---|
| Solvent | Ethanol, methanol, or DMF |
| Temperature | 60–80°C (reflux) |
| Reaction Time | 6–12 hours |
| Purification | Column chromatography (SiO₂) |
Q. How can structural characterization of this compound be systematically performed to confirm regiochemistry and stereoelectronic properties?
- Methodological Answer : Combine spectroscopic (¹H/¹³C NMR, IR) and crystallographic techniques. X-ray diffraction (XRD) resolves bond lengths (e.g., C–S bond ~1.75 Å) and dihedral angles between the quinazolinone core and substituted phenyl rings. Computational methods (DFT) can predict electronic distribution, validated via UV-Vis spectroscopy .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound, particularly regarding trifluoromethyl group effects on target binding?
- Methodological Answer : Use comparative molecular docking studies (e.g., AutoDock Vina) to assess trifluoromethyl interactions with biological targets (e.g., enzyme active sites). Validate hypotheses via isothermal titration calorimetry (ITC) to quantify binding affinities (ΔG, Kd) and correlate with substituent electronegativity . Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, solvent DMSO concentration), necessitating standardized protocols .
Q. How do electronic effects of the 2-sulfanyl group influence the compound’s redox behavior and stability under physiological conditions?
- Methodological Answer : Perform cyclic voltammetry (CV) in PBS (pH 7.4) to measure oxidation potentials. Stability assays (HPLC-MS) under simulated physiological conditions (37°C, 5% CO₂) reveal degradation pathways. The sulfanyl group’s electron-withdrawing nature increases susceptibility to nucleophilic attack, requiring formulation with stabilizers (e.g., cyclodextrins) for in vivo studies .
Q. What experimental designs are robust for evaluating structure-activity relationships (SAR) across halogenated quinazolinone derivatives?
- Methodological Answer : Adopt a split-plot factorial design with variables:
- Main Plot : Substituent type (Cl, CF₃, F)
- Subplot : Position (ortho, meta, para)
- Replicates : n=4 per group for statistical power (α=0.05)
Use ANOVA to identify significant interactions between substituents and bioactivity (e.g., antimicrobial potency). Include positive/negative controls (e.g., known kinase inhibitors) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Re-evaluate solubility using standardized methods (e.g., shake-flask technique with HPLC quantification). Conflicting data may arise from polymorphic forms (confirmed via XRD) or impurities (detected via LC-MS). For example, amorphous forms exhibit higher aqueous solubility (~2.5 mg/mL) vs. crystalline forms (<0.1 mg/mL) .
Hypothesis-Driven Research
Q. Can the trifluoromethyl group enhance metabolic stability compared to non-fluorinated analogs?
- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, NADPH cofactor) to compare metabolic half-lives (t₁/₂). Fluorinated analogs typically show reduced CYP450-mediated oxidation due to C–F bond strength, confirmed via metabolite profiling (LC-QTOF-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
